Hydrogen-Bond Acceptor Capacity: 2-Methoxy Substitution Increases PSA by ~6 Ų vs. Unsubstituted Nicotinoylpiperazine
The 2-methoxy substituent introduces an additional hydrogen-bond acceptor (ether oxygen), increasing the topological polar surface area (tPSA) relative to the unsubstituted 1-(pyridine-3-carbonyl)piperazine. Computed tPSA values: target compound = 54.58 Ų vs. comparator = 45.23 Ų, a Δ of +9.35 Ų . This increase lies within the range known to affect passive membrane permeability and blood-brain barrier penetration, providing a quantifiable basis for selecting the methoxy variant when enhanced aqueous solubility or modulated CNS penetration is desired.
| Evidence Dimension | Topological Polar Surface Area (tPSA, Ų) |
|---|---|
| Target Compound Data | 54.58 Ų |
| Comparator Or Baseline | 1-(Pyridine-3-carbonyl)piperazine (CAS 39640-08-9): tPSA = 45.23 Ų |
| Quantified Difference | +9.35 Ų (21% relative increase) |
| Conditions | Computed property (fragment-based method); values sourced from ChemSrc database |
Why This Matters
A +9.35 Ų increase in PSA can reduce passive permeability by approximately 0.5–1.0 log units (based on established PSA–permeability correlations), directly informing lead optimization decisions when balancing potency against ADME properties.
